molecular formula C13H11FN2OS B2945902 (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2034295-26-4

(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone

Cat. No.: B2945902
CAS No.: 2034295-26-4
M. Wt: 262.3
InChI Key: KHECDLFSVLAKGN-UHFFFAOYSA-N
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Description

(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone is a complex organic compound with significant interest in medicinal chemistry and pharmacology. Its structure features a thieno-pyridine core and a fluoropyridine moiety, making it a candidate for various biological activities and drug design applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone involves multi-step organic reactions. Commonly, the thieno-pyridine core is constructed through cyclization reactions, involving starting materials like thiophene and pyridine derivatives. Following cyclization, the fluoropyridine moiety is introduced via substitution reactions.

Industrial Production Methods: Industrial production often employs catalysis to enhance yield and purity. This may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, altering its oxidation state and potentially its biological activity.

  • Reduction: : Reduction reactions can modify functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions are common, particularly involving the fluoropyridine moiety.

Common Reagents and Conditions:
  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophiles like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed: The primary products depend on the specific reaction conditions, but they generally involve modified versions of the parent compound with changes in functional groups or oxidation states.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of more complex molecules and as a building block for pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and pathways, particularly in disease models.

Medicine: The potential therapeutic applications include acting as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry: Industrially, the compound is involved in the production of advanced materials and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with molecular targets such as enzymes and receptors. It can inhibit or modulate their activity, influencing cellular pathways and physiological responses. The mechanism often involves binding to the active site or allosteric sites, altering the enzyme's conformation and activity.

Comparison with Similar Compounds

Unique Characteristics: (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone stands out due to its specific structure that provides unique interactions with biological targets, unlike simpler thieno or pyridine derivatives.

List of Similar Compounds:
  • 2-(5-fluoropyridin-3-yl)-3,4-dihydrothieno[3,2-c]pyridine

  • (5-fluoropyridin-3-yl)(2H-thieno[3,2-c]pyridin-3-yl)methanone

  • (5-chloropyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone

This comparison highlights the unique aspects of this compound, particularly its potential in medicinal chemistry due to the presence of the fluoropyridine moiety. This characteristic enhances its binding affinity and specificity to biological targets, setting it apart from other related compounds.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2OS/c14-11-5-10(6-15-7-11)13(17)16-3-1-12-9(8-16)2-4-18-12/h2,4-7H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHECDLFSVLAKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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